molecular formula C12H14N4O5 B7982374 6-[(1-Methylpyrazol-4-yl)methoxy]pyridin-3-amine oxalic acid

6-[(1-Methylpyrazol-4-yl)methoxy]pyridin-3-amine oxalic acid

Cat. No.: B7982374
M. Wt: 294.26 g/mol
InChI Key: VUNQURPPQTXJLX-UHFFFAOYSA-N
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Description

6-[(1-Methylpyrazol-4-yl)methoxy]pyridin-3-amine oxalic acid is a heterocyclic compound with the molecular formula C12H14N4O5 and a molecular weight of 294.26 g/mol. This compound is often used as a building block in the synthesis of more complex molecules due to its unique structure, which includes both pyrazole and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1-Methylpyrazol-4-yl)methoxy]pyridin-3-amine typically involves the reaction of 1-methylpyrazole with 3-chloromethylpyridine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-[(1-Methylpyrazol-4-yl)methoxy]pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

6-[(1-Methylpyrazol-4-yl)methoxy]pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-[(1-Methylpyrazol-4-yl)methoxy]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(1-Methylpyrazol-4-yl)methoxy]pyridin-2-amine
  • 6-[(1-Methylpyrazol-4-yl)methoxy]pyridin-4-amine
  • 6-[(1-Methylpyrazol-4-yl)methoxy]pyridin-5-amine

Uniqueness

What sets 6-[(1-Methylpyrazol-4-yl)methoxy]pyridin-3-amine apart from similar compounds is its specific substitution pattern, which can influence its reactivity and binding properties. This makes it particularly valuable in the synthesis of specialized molecules and in applications requiring precise molecular interactions.

Properties

IUPAC Name

6-[(1-methylpyrazol-4-yl)methoxy]pyridin-3-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O.C2H2O4/c1-14-6-8(4-13-14)7-15-10-3-2-9(11)5-12-10;3-1(4)2(5)6/h2-6H,7,11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNQURPPQTXJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)COC2=NC=C(C=C2)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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